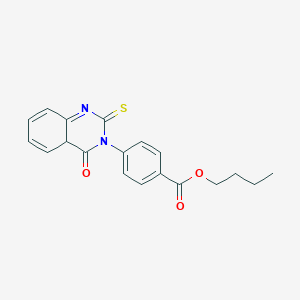

Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

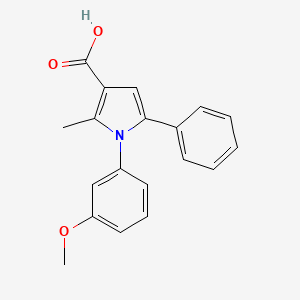

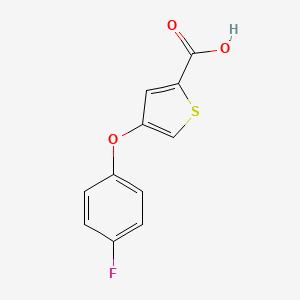

The compound “Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the quinazolinone ring. This ring system contains two nitrogen atoms and one oxygen atom, which can participate in various types of chemical reactions .Chemical Reactions Analysis

Quinazolinones are known to undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the reactive carbonyl group and the nitrogen atoms in the ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the quinazolinone ring. Factors such as solubility, melting point, and reactivity could vary widely .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives have been extensively studied, highlighting their potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) detailed the synthesis of new quinazolines, aiming for potential antibacterial and antifungal activities. Their study involved the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate and subsequent treatment with aryl isothiocyanates to yield compounds screened against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Antituberculosis and Cytotoxicity Studies

Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and screened them for in vitro activity against Mycobacterium tuberculosis. Among the compounds, specific derivatives exhibited significant activity against the tuberculosis bacterium without showing toxic effects on mouse fibroblast cell lines, suggesting their potential as therapeutic agents (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Nanocatalysis in Organic Synthesis

Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives through the Hantzsch condensation under solvent-free conditions. This study highlights the efficiency and reusability of the catalyst in organic synthesis, offering a greener alternative to traditional methods (Goli-Jolodar, Shirini, & Seddighi, 2016).

Anticancer Activity

Nowak et al. (2015) explored the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, investigating their potential cytotoxicity against cancer cell lines. The study found that certain derivatives exhibited significant anticancer activity, particularly against HT29 and HCT116 cell lines, indicating their promise as anticancer agents (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).

Mechanism of Action

Target of Action

Compounds containing a 1,3-thiazolidin-4-one fragment, which is a part of the structure of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes . They also act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors .

Mode of Action

Based on the known interactions of similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in cellular processes such as glucose metabolism, apoptosis, and neurotransmission .

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that this compound might affect pathways related to glucose metabolism, apoptosis, and neurotransmission .

Result of Action

The synthesized compounds similar to Butyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

Safety and Hazards

Future Directions

properties

IUPAC Name |

butyl 4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-3-12-24-18(23)13-8-10-14(11-9-13)21-17(22)15-6-4-5-7-16(15)20-19(21)25/h4-11,15H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGZDSFNICCSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)

![5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2867170.png)

![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)

![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2867176.png)